Cas no 425-51-4 (6,7-Dehydro-17a-acetoxy Progesterone)
6,7-Dehydro-17a-acetoxy Progesterone Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Dehydro-17α-acetoxy Progesterone
- [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
- 17-acetoxy-pregna-4,6-diene-3,20-dione
- 17-Hydroxypregna-4,6-diene-3,20-dione acetate
- 6,7-Dehydro-17Alpha-acetoxy Progesterone
- 6-Methyl-17alpha-acetoxypregna-4,6-diene-3,20-dione
- Megestil
- Melengestro acetate
- 6,7-Dehydro-17a-acetoxy Progesterone
-
- Inchi: 1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5-6,13,18-20H,7-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1
- InChI Key: URXWVWVPMJSAJD-KOORYGTMSA-N
- SMILES: O(C(C)=O)[C@]1(C(C)=O)CC[C@H]2[C@@H]3C=CC4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O
Computed Properties
- Exact Mass: 370.21400
Experimental Properties
- PSA: 60.44000
- LogP: 4.18520
6,7-Dehydro-17a-acetoxy Progesterone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D229090-25mg |
6,7-Dehydro-17a-acetoxy Progesterone |
425-51-4 | 25mg |
$ 115.00 | 2023-09-08 | ||
| TRC | D229090-50mg |
6,7-Dehydro-17a-acetoxy Progesterone |
425-51-4 | 50mg |
$ 136.00 | 2023-04-17 | ||
| TRC | D229090-100mg |
6,7-Dehydro-17a-acetoxy Progesterone |
425-51-4 | 100mg |
$ 159.00 | 2023-09-08 | ||
| TRC | D229090-250mg |
6,7-Dehydro-17a-acetoxy Progesterone |
425-51-4 | 250mg |
$ 396.00 | 2023-04-17 | ||
| TRC | D229090-500mg |
6,7-Dehydro-17a-acetoxy Progesterone |
425-51-4 | 500mg |
$ 753.00 | 2023-04-17 | ||
| TRC | D229090-1g |
6,7-Dehydro-17a-acetoxy Progesterone |
425-51-4 | 1g |
$ 1188.00 | 2023-04-17 | ||
| A2B Chem LLC | AF72689-25mg |
6,7-Dehydro-17α-acetoxy Progesterone |
425-51-4 | 25mg |
$231.00 | 2024-04-20 | ||
| A2B Chem LLC | AF72689-100mg |
6,7-Dehydro-17α-acetoxy Progesterone |
425-51-4 | 100mg |
$273.00 | 2024-04-20 |
6,7-Dehydro-17a-acetoxy Progesterone Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 6,7-Dehydro-17a-acetoxy Progesterone
Comprehensive Overview of 6,7-Dehydro-17a-acetoxy Progesterone (CAS No. 425-51-4): Properties, Applications, and Research Insights
6,7-Dehydro-17a-acetoxy Progesterone (CAS No. 425-51-4) is a synthetic steroid derivative with significant interest in pharmaceutical and biochemical research. This compound, often referred to as 17a-acetoxy-6,7-dehydroprogesterone, belongs to the family of progestins and exhibits unique structural modifications that enhance its biological activity. Researchers and industry professionals frequently search for terms like "6,7-Dehydro-17a-acetoxy Progesterone uses", "CAS 425-51-4 synthesis", and "steroid derivative applications", reflecting its relevance in modern science.
The molecular structure of 6,7-Dehydro-17a-acetoxy Progesterone features a double bond between the 6th and 7th carbon atoms (6,7-dehydro) and an acetoxy group at the 17a position (17a-acetoxy). These modifications influence its binding affinity to progesterone receptors and metabolic stability, making it a subject of study for hormone-related therapies. Recent trends in women's health research and steroid pharmacology have driven increased attention toward this compound, particularly in exploring its potential role in endocrine regulation and drug development.
In laboratory settings, CAS No. 425-51-4 is often utilized as an intermediate in the synthesis of more complex steroid molecules. Its applications extend to in vitro studies examining progesterone receptor interactions, as well as in the development of novel therapeutic agents. Searches for "6,7-Dehydro-17a-acetoxy Progesterone solubility" and "stability under physiological conditions" highlight practical concerns among researchers working with this compound.
From a commercial perspective, 6,7-Dehydro-17a-acetoxy Progesterone is supplied by specialty chemical manufacturers under stringent quality controls. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify its purity, addressing common queries like "CAS 425-51-4 purity standards" and "analytical methods for steroid verification". The compound's shelf life and storage conditions (typically 2–8°C in inert atmospheres) are also frequently discussed topics in procurement circles.
Emerging research areas involving 6,7-Dehydro-17a-acetoxy Progesterone include its potential role in neurosteroid pathways and tissue-specific hormone modulation. These investigations align with growing public interest in precision medicine and personalized hormone therapies, as evidenced by search trends combining terms like "steroid derivatives in neurology" and "progesterone analogs in therapeutics". Such studies underscore the compound's versatility beyond classical endocrine applications.
Regulatory and safety profiles of CAS No. 425-51-4 are well-documented in scientific literature, with particular emphasis on its non-toxic handling protocols and biodegradation pathways. Environmental considerations have become increasingly prominent in searches related to "green chemistry approaches for steroid synthesis", reflecting broader industry shifts toward sustainable practices. This aligns with the compound's classification as non-hazardous under standard laboratory conditions.
The future outlook for 6,7-Dehydro-17a-acetoxy Progesterone research appears promising, particularly in light of advancing structural biology techniques that enable deeper understanding of steroid-receptor interactions. Computational modeling searches ("molecular docking studies of 17a-acetoxyprogesterone derivatives") and high-throughput screening applications represent cutting-edge directions for this compound's utilization. As pharmaceutical science continues to evolve, this molecule maintains its position as a valuable tool for both basic research and applied drug discovery.
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